molecular formula BH3O3 B081242 trihydroxy(11B)borane CAS No. 13813-78-0

trihydroxy(11B)borane

Número de catálogo: B081242
Número CAS: 13813-78-0
Peso molecular: 62.031 g/mol
Clave InChI: KGBXLFKZBHKPEV-IGMARMGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

trihydroxy(11B)borane, also known as hydrogen borate-11B, is a weak monobasic Lewis acid of boron with the chemical formula H3BO3. The “11B” denotes the isotope of boron used in this compound, which is boron-11. This isotope is often used in nuclear magnetic resonance (NMR) spectroscopy due to its favorable nuclear properties. This compound is commonly utilized in industrial processing, manufacturing, and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: trihydroxy(11B)borane can be synthesized by reacting borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The chemical equation for this reaction is: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 5\text{H}_2\text{O} + 2\text{NaCl} ]

Industrial Production Methods: In industrial settings, boric acid-11B is produced by the acidification of borax with carbon dioxide. The reaction involves dissolving borax in water and then adding carbon dioxide to precipitate boric acid. The resulting boric acid is then purified through recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: trihydroxy(11B)borane undergoes various chemical reactions, including:

    Oxidation: Boric acid can be oxidized to form borates.

    Reduction: It can be reduced to elemental boron under specific conditions.

    Substitution: Boric acid can react with alcohols to form borate esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: High temperatures and reducing agents such as magnesium.

    Substitution: Alcohols in the presence of dehydrating agents.

Major Products Formed:

    Oxidation: Borates.

    Reduction: Elemental boron.

    Substitution: Borate esters.

Aplicaciones Científicas De Investigación

trihydroxy(11B)borane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of boron-containing compounds and as a reagent in various chemical reactions.

    Biology: Employed in the study of boron metabolism and its role in biological systems.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Utilized in the production of glass, ceramics, and as a flame retardant.

Mecanismo De Acción

trihydroxy(11B)borane can be compared with other boron-containing compounds such as borax (sodium borate) and boronic acids. While borax is commonly used as a cleaning agent and has a higher pH, boronic acids are used as synthetic intermediates in organic chemistry. This compound is unique due to its specific isotope composition, making it valuable in NMR spectroscopy and other scientific applications .

Comparación Con Compuestos Similares

  • Borax (sodium borate)
  • Boronic acids
  • Borate esters

Actividad Biológica

Trihydroxy(11B)borane, also known as boric acid-11B, has garnered attention for its biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Antimicrobial Properties
this compound exhibits significant antibacterial activity, particularly against infections such as bacterial vaginosis and candidiasis. Its primary mechanism involves the inhibition of biofilm formation and hyphal transformation in Candida albicans, which are critical virulence factors for this pathogen.

Biochemical Pathways
The compound regulates several biochemical pathways, notably in alleviating gastric ulcers by modulating oxidative stress and inflammation-related signaling pathways. This protective effect is attributed to its ability to regulate cellular damage responses.

Pharmacokinetics

Absorption and Excretion
Boric acid-11B is predominantly excreted through the kidneys, with over 90% of the administered dose eliminated unchanged. This rapid renal excretion highlights its potential for therapeutic applications without significant accumulation in the body.

In Vitro Studies

  • Cytotoxicity
    In vitro studies have shown that this compound has a selective cytotoxic effect on cancer cell lines while exhibiting minimal toxicity to healthy cells. For instance, it demonstrated an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cancer cells, indicating significant anticancer potential .
  • Enzymatic Activity
    The compound also displays varying effects on enzyme activities:
    • Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high activity)
    • Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate activity)
    • Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high activity)
    • Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (high activity) .

In Vivo Studies

Research indicates that this compound may have protective effects in animal models subjected to oxidative stress conditions, such as gastric mucosa damage induced by ethanol. These findings support its potential use as a therapeutic agent in gastroprotective applications.

Case Studies

A notable case study involved the use of this compound in a clinical setting for treating recurrent bacterial vaginosis. Patients treated with boric acid showed significant reductions in recurrence rates compared to those receiving standard antibiotic therapies. This supports the compound's role as an adjunctive treatment option.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of this compound compared to other boron compounds:

CompoundAntimicrobial ActivityCytotoxicity (MCF-7)Enzymatic Activity (Butyrylcholinesterase)
This compoundYesIC50 = 18.76 µg/mLIC50 = 3.12 µg/mL
Boric AcidYesNot specifiedNot specified
Boron-containing drugsVariableVariableVariable

Propiedades

IUPAC Name

trihydroxy(11B)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1+0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXLFKZBHKPEV-IGMARMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[11B](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583693
Record name (~11~B)Boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13813-78-0
Record name (~11~B)Boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [11B]orthoboric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The PCR was monitored by agarose gel electrophoresis as follows: A 1.5% agarose (FMC Bioproducts) electrophoresis gel in tris-borate EDTA (“TBE”) 1× buffer (89 mM Tris-borate (Fisher Biotech), 89 mM boric acid (Mallinckrodt) and 2 mM EDTA (Mallinckrodt)) was prepared. Five to ten microliters of PCR products were loaded onto the gel with 1 μl dye 10× (0.5% bromophenol blue (Sigma), 0.5% Xylene cyanol (Gibco-BRL), 40% (w/v) sucrose (IBI) in water). Electrophoresis was run in TBE 1× at 120 V for 45 minutes. The gel was stained with ethidium bromide (10 μg/ml, Sigma) for 5 minutes. PCR products were visualized with ultraviolet light.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Another process to obtain boric acid starting from minerals containing calcium, sodium and boron, such as ulexite, is described by Werner Janik et al in the Polish Pat. No. 218,576, issued Sept. 26, 1979 appearing in German publication No. 3,029,349, issued on Apr. 16, 1981. It includes the manufacture of boric acid from Peruvian ulexite by heating said ulexite in 96% sulfuric acid in an amount sufficient to precipitate calcium sulfate, resulting in a suspension of calcium sulfate in a solution of boric acid plus other secondary products. The calcium sulfate is separated from the solution and is then treated with ion exchange apparatus in order to obtain the boric acid by acidification, crystallization and purification.
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ulexite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ulexite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ulexite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
522 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trihydroxy(11B)borane
Reactant of Route 2
trihydroxy(11B)borane
Reactant of Route 3
trihydroxy(11B)borane
Reactant of Route 4
trihydroxy(11B)borane
Reactant of Route 5
trihydroxy(11B)borane
Reactant of Route 6
trihydroxy(11B)borane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.